4-amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid 4-amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1855907-45-7
VCID: VC16576043
InChI: InChI=1S/C6H11N5O2.ClH/c7-4-3-10-11(2-1-9-8)5(4)6(12)13;/h3,9H,1-2,7-8H2,(H,12,13);1H
SMILES:
Molecular Formula: C6H12ClN5O2
Molecular Weight: 221.64 g/mol

4-amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid

CAS No.: 1855907-45-7

Cat. No.: VC16576043

Molecular Formula: C6H12ClN5O2

Molecular Weight: 221.64 g/mol

* For research use only. Not for human or veterinary use.

4-amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid - 1855907-45-7

Specification

CAS No. 1855907-45-7
Molecular Formula C6H12ClN5O2
Molecular Weight 221.64 g/mol
IUPAC Name 4-amino-2-(2-hydrazinylethyl)pyrazole-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C6H11N5O2.ClH/c7-4-3-10-11(2-1-9-8)5(4)6(12)13;/h3,9H,1-2,7-8H2,(H,12,13);1H
Standard InChI Key PUAZDRYTXIBLFD-UHFFFAOYSA-N
Canonical SMILES C1=NN(C(=C1N)C(=O)O)CCNN.Cl

Introduction

Structural and Molecular Characteristics

PropertyValue
Molecular Weight221.64 g/mol
CAS Number1855907-45-7
Hydrogen Bond Donors5
Hydrogen Bond Acceptors7
Rotatable Bonds4

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

  • Pyrazole C-H proton: δ 6.61 ppm (singlet, integration 1H)

  • Hydrazinoethyl NH2_2: δ 6.66 ppm (broad singlet, 2H)

  • Carboxylic acid proton: δ 12.75 ppm (broad singlet, 1H)

Mass spectral analysis shows a molecular ion peak at m/z 221.64 with fragmentation patterns consistent with loss of CO2_2 (Δm/z = -44) and subsequent cleavage of the hydrazine moiety .

Synthetic Methodologies

Multi-Step Synthesis Protocol

The synthesis involves three critical stages:

  • Pyrazole Core Formation: Cyclocondensation of β-keto esters with hydrazine derivatives at 100°C in toluene yields 1-substituted pyrazole intermediates .

  • Side Chain Introduction: Nucleophilic substitution with 2-chloroethylhydrazine at 0–5°C achieves 85% regioselectivity for the N1 position.

  • Carboxylic Acid Generation: Basic hydrolysis (30% NaOH, 100°C) followed by acidification to pH <5 precipitates the final product in 86% yield .

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueYield Impact
Temperature100°C+22% vs 80°C
SolventToluene+15% vs DMF
Reaction Time3 hours-8% at 5 hours

Analytical Quality Control

Thin-layer chromatography (Rf_f = 0.42 in ethyl acetate/hexane 7:3) and reverse-phase HPLC (tR_R = 4.7 min, 98% purity) ensure batch consistency . Recrystallization from ethanol/water (1:3) improves purity to >99% for biological testing .

Biological Activity Profile

Enzyme Inhibition Mechanisms

The compound demonstrates potent inhibition of human carbonic anhydrase isoforms:

  • hCA-I: IC50_{50} = 1.4–2.2 nM (hydratase activity)

  • hCA-II: IC50_{50} = 0.4–2.0 nM (esterase activity)

Molecular docking simulations suggest binding through:

  • Coordination of Zn2+^{2+} via the pyrazole nitrogen

  • Hydrogen bonding between the hydrazine group and Thr199

  • π-Stacking interactions with Phe91

CompoundTargetActivity
4-Amino-1-(2-hydrazinoethyl)hCA-IIIC50_{50} 0.4 nM
5-Amino-1,3,4-thiadiazolehCA-IIIC50_{50} 2.0 nM
Acetazolamide (Control)hCA-IIIC50_{50} 12 nM

Structure-Activity Relationships

Functional Group Contributions

  • Amino Group: Essential for hydrogen bonding with Glu106 (ΔIC50_{50} +320% upon methylation)

  • Hydrazinoethyl Chain: Increases solubility (logP = -1.2 vs -0.8 for methyl analogue)

  • Carboxylic Acid: Critical for Zn2+^{2+} coordination (IC50_{50} increases 100-fold upon esterification)

Electronic Effects

Hammett σ values correlate with activity:

  • σ = +0.78 (hydrazine) → enhanced electron withdrawal stabilizes enzyme-inhibitor complex

  • Substituent effects follow the order: Cl > CH3_3 > OCH3_3 at position 4

Industrial and Therapeutic Applications

Pharmaceutical Development

As a carbonic anhydrase inhibitor, potential indications include:

  • Glaucoma (reduces intraocular pressure)

  • Epilepsy (modulates neuronal pH)

  • High-altitude sickness (enhances CO2_2 elimination)

Agrochemical Formulations

Structural optimization could yield:

  • Systemic insecticides with LC50_{50} <10 mg/L

  • pH-stable fungicides for alkaline soils

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